![molecular formula C15H9I2NO2 B1176633 Pegaspargase CAS No. 130167-69-0](/img/no-structure.png)
Pegaspargase
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pegaspargase is a medication used in the treatment of acute lymphoblastic leukemia (ALL). It is a modified version of the enzyme asparaginase which has undergone PEGylation . It is used in combination with other cancer medicines to treat ALL, a type of blood cancer that affects the white blood cells . It interferes with the growth of cancer cells, which are eventually destroyed .
Synthesis Analysis
The synthesis of Pegaspargase involves the process of PEGylation, where the enzyme asparaginase is modified . This modification prolongs the circulation time of the drug, thereby offering less frequent administration . Moreover, PEGylation may diminish the immunogenicity of the enzyme .Molecular Structure Analysis
Pegaspargase is a modified version of the enzyme asparaginase which has undergone PEGylation . PEGylation is a process that involves the covalent attachment of polyethylene glycol (PEG) to a molecule, in this case, asparaginase . This modification changes the molecular structure of asparaginase, enhancing its stability and circulation time in the body .Chemical Reactions Analysis
Pegaspargase works by breaking down the amino acid asparagine that is circulating in the bloodstream . The circulating asparagine is essential for the cancer cells to enable growth since they can’t produce their own, in contrast to normal cells . By depleting asparagine, Pegaspargase starves the cancer cells, inhibiting their growth .Physical And Chemical Properties Analysis
Pegaspargase is a liquid that is usually given as an injection into a muscle or a vein . It has a unique toxicity profile, with clinically significant toxicities including thrombosis, hypersensitivity and inactivation, hepatotoxicity, pancreatitis, and hypertriglyceridemia . The majority of these toxicities are temporary, nonfatal, and can be managed supportively without permanent pegaspargase discontinuation .作用機序
The mechanism of action of Pegaspargase is based on the selective killing of leukemic cells due to the depletion of plasma asparagine . Asparagine is an essential amino acid for the growth of cancer cells. Normal cells can produce asparagine, but cancer cells cannot and must obtain it from the bloodstream . By breaking down asparagine, Pegaspargase deprives cancer cells of this crucial nutrient, leading to their death .
将来の方向性
The question of how to best proceed in patients who cannot tolerate pegaspargase remains unanswered, and is an important area of future investigation . Despite the fact that pegaspargase is associated with unique toxicities, the majority are nonfatal, manageable, and reversible . Therefore, the clinical benefit of multiple doses of pegaspargase should not be missed . Future research should focus on how to manage patients who cannot tolerate pegaspargase and how to further improve the efficacy and safety of this drug .
特性
CAS番号 |
130167-69-0 |
---|---|
製品名 |
Pegaspargase |
分子式 |
C15H9I2NO2 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。